Halo-PEG(2)-Azide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

HaloTag® PEG-Biotin Ligand is a chemical tag that consists of a hydrophilic spacer with four ethylene glycols between the HaloTag® Reactive linker and biotin . This ligand does not cross the cell membrane efficiently and requires that lysates be prepared prior to labeling .

Synthesis Analysis

The HaloTag® Protein is encoded by a variety of HaloTag® Vectors, which are designed to allow protein fusions . The ligand does not cross the cell membrane efficiently and requires that lysates be prepared prior to labeling .Molecular Structure Analysis

DOPE-PEG(2000)-HALO-TAG is 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-[polyethylene glycol-2000]-N-[chlorohexyltriethylene glycol] (ammonium salt) . The molecular weight and exact mass are averages based on the polydispersity of PEG .Chemical Reactions Analysis

The amine group on Halo-PEG(4)-NH2 hydrochloride allows for easy attachment to other molecules or surfaces through simple chemical reactions .Physical And Chemical Properties Analysis

The molecular formula of DOPE-PEG(2000)-HALO-TAG is C145H285ClN3O59P (average MW due to polydispersity of PEG). Its percent composition is C 56.52%, H 9.32%, Cl 1.15%, N 1.36%, O 30.63% P 1.01% .Scientific Research Applications

Synthesis and Characterization

- Halo-PEG(2)-Azide and its derivatives are used in the synthesis of functionalized polyethylene glycol (PEG) azides, important for conjugation chemistry and targeted drug delivery. Quantification of azide incorporation into PEG polymers is crucial for their effective use, with 1H NMR analysis being a common method for this purpose (Semple et al., 2016).

Click Chemistry and Conjugation

- This compound plays a vital role in "click chemistry," facilitating the synthesis of azido-terminated heterobifunctional PEGs, which can be used for conjugating various ligands (Hiki & Kataoka, 2007).

- It is also used in the development of water and alcohol processable nanowires with well-defined crystalline nanostructure, suitable for the fabrication of organic field effect transistors (OFETs) (Kim et al., 2015).

Biomedical Applications

- In the field of biomedicine, this compound is used for the PEGylation of peptides and proteins, improving their therapeutic properties by increasing solubility and reducing immunogenicity (Roberts et al., 2002).

- It also finds application in the synthesis of biodegradable hydrogels for cell delivery, with PEG-based hydrogels synthesized using Click chemistry showing improved mechanical properties and the ability for cell attachment and proliferation (Liu et al., 2009).

Surface Modification and Functionalization

- This compound is employed for the modification of surfaces, such as the functionalization of Si(100) surfaces with PEG to create antifouling coatings, improving biocompatibility and reducing protein adsorption (Flavel et al., 2013).

- It also contributes to the immobilization of carbohydrates and proteins onto solid surfaces, enabling the creation of surfaces with specific biological functionalities (Sun et al., 2006).

Environmental and Material Science Applications

- In environmental and material science, modified polymers incorporating this compound are used for preventing photodegradation of clear softwoods, demonstrating improved stability and color retention when exposed to outdoor conditions (Grelier et al., 2007).

Mechanism of Action

Target of Action

Azido-PEG2-C6-Cl, also known as Halo-PEG(2)-Azide, is primarily used in the synthesis of PROTACs (Proteolysis-Targeting Chimeras) . The primary targets of this compound are proteins that are marked for degradation by the ubiquitin-proteasome system .

Mode of Action

Azido-PEG2-C6-Cl acts as a linker in PROTAC molecules, connecting two different ligands . One ligand binds to an E3 ubiquitin ligase, and the other binds to the target protein . Azido-PEG2-C6-Cl contains an Azide group, which can undergo a copper-catalyzed azide-alkyne cycloaddition reaction (CuAAc) with molecules containing Alkyne groups . It can also undergo strain-promoted alkyne-azide cycloaddition (SPAAC) with molecules containing DBCO or BCN groups .

Biochemical Pathways

The key biochemical pathway involved in the action of Azido-PEG2-C6-Cl is the ubiquitin-proteasome system . This system is responsible for protein degradation within cells. By linking the target protein to an E3 ubiquitin ligase, PROTACs enable the selective degradation of specific proteins .

Result of Action

The primary result of the action of Azido-PEG2-C6-Cl is the selective degradation of target proteins . By enabling the formation of PROTACs, it allows for the manipulation of protein levels within cells, potentially leading to therapeutic effects in various disease states.

Action Environment

The action of Azido-PEG2-C6-Cl, as part of a PROTAC, occurs intracellularly . Environmental factors such as pH, temperature, and the presence of other biomolecules could potentially influence its action, efficacy, and stability.

properties

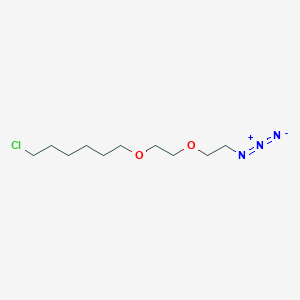

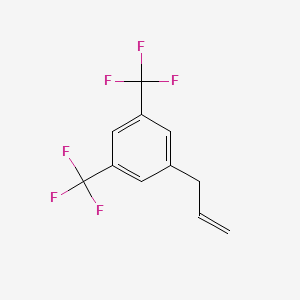

IUPAC Name |

1-[2-(2-azidoethoxy)ethoxy]-6-chlorohexane |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20ClN3O2/c11-5-3-1-2-4-7-15-9-10-16-8-6-13-14-12/h1-10H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VIFXLLWUHUFAAD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCCCl)CCOCCOCCN=[N+]=[N-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20ClN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.74 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl (2R,3R)-2-methyl-1-[(1R)-1-phenylethyl]pyrrolidine-3-carboxylate](/img/structure/B6291910.png)

![[(1R,2R)-2-(4-Chlorophenyl)cyclopropyl]methanol](/img/structure/B6291911.png)

![6-Bromospiro[2H-benzofuran-3,4'-oxazolidine]-2'-one](/img/structure/B6291925.png)

![Poly[3-(hexylthio)thiophene-2,5-diyl]](/img/structure/B6291940.png)

![4-Nitrobenzyl (4R,5S,6S)-3-[(Diphenoxyphosphoryl)oxy]-6-[(R)-1-hydroxyethyl]-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate](/img/structure/B6291959.png)